9-ETHYL-3-{[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHYL}-9H-CARBAZOLE
Description
9-ETHYL-3-{[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHYL}-9H-CARBAZOLE is a carbazole-derived compound characterized by a carbazole core substituted with an ethyl group at the 9-position and a piperazino-methyl group at the 3-position. The piperazine ring is further modified with a 2-pyridylmethyl substituent. The ethyl group at the 9-position likely enhances lipophilicity, while the piperazine-pyridylmethyl moiety may contribute to binding interactions through hydrogen bonding or π-π stacking .
Properties
IUPAC Name |
9-ethyl-3-[[4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4/c1-2-29-24-9-4-3-8-22(24)23-17-20(10-11-25(23)29)18-27-13-15-28(16-14-27)19-21-7-5-6-12-26-21/h3-12,17H,2,13-16,18-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOMXXFCRBELTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC=CC=N4)C5=CC=CC=C51 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ETHYL-3-{[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHYL}-9H-CARBAZOLE typically involves multi-step organic reactions. . The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
9-ETHYL-3-{[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHYL}-9H-CARBAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be modified using different alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like K2CO3.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
9-ETHYL-3-{[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHYL}-9H-CARBAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism by which 9-ETHYL-3-{[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHYL}-9H-CARBAZOLE exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with DNA, proteins, and enzymes, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways such as the p53 pathway, which is crucial in regulating cell cycle and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between 9-ETHYL-3-{[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHYL}-9H-CARBAZOLE and related compounds:
Key Observations
Core Structure Variations: The target compound and –6 derivatives share a carbazole core, whereas compounds are based on a quinoline scaffold. Carbazole derivatives are known for their planar aromatic structure, which facilitates intercalation or binding to biological targets, while quinoline derivatives often exhibit antibacterial properties . The ethyl group at the 9-position in the target compound and derivatives may improve metabolic stability compared to unsubstituted carbazoles (e.g., ).
Substituent Effects: The piperazine-pyridylmethyl group in the target compound contrasts with the piperazine-sulfonyl groups in compounds. Sulfonyl groups are electron-withdrawing and may enhance solubility, whereas pyridylmethyl groups could promote receptor binding via pyridine’s lone-pair electrons .
Synthetic Accessibility: compounds were synthesized with yields of 76–80% via reactions between amines and sulfonyl chlorides.
Biological Activity
The compound 9-ETHYL-3-{[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHYL}-9H-CARBAZOLE is a derivative of carbazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Carbazole Backbone : A tricyclic structure that contributes to its biological activity.
- Piperazine Moiety : Known for enhancing solubility and bioavailability.
- Pyridine Substitution : Imparts additional pharmacological properties.
Table 1: Structural Components of this compound
| Component | Description |
|---|---|
| Carbazole | Tricyclic aromatic compound |
| Ethyl Group | Enhances lipophilicity |
| Piperazine | Heterocyclic amine |
| Pyridine | Nitrogen-containing aromatic ring |
Antitumor Activity
Recent studies have highlighted the antitumor potential of carbazole derivatives, including 9-ethyl carbazole compounds. Research indicates that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
- Mechanism of Action :
- p53 Pathway Activation : The compound has been shown to reactivate the p53 tumor suppressor pathway, which is crucial in regulating the cell cycle and preventing tumor growth .
- Caspase Activation : Induction of apoptosis through caspase activation has been demonstrated, leading to enhanced cancer cell death .
Antimicrobial Activity
Carbazole derivatives also exhibit significant antimicrobial properties. Studies have shown that they possess activity against a range of bacterial strains, suggesting potential use as antibacterial agents.
Anti-inflammatory Effects
In addition to antitumor and antimicrobial activities, some derivatives have been noted for their anti-inflammatory effects. This could be attributed to their ability to inhibit pro-inflammatory cytokines and modulate inflammatory pathways.
Case Study 1: Antitumor Efficacy in Melanoma
A study evaluated the effects of a related carbazole derivative, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), on melanoma cells. The findings revealed:
- Inhibition of Cell Growth : ECCA significantly reduced the growth of both BRAF-mutated and wild-type melanoma cells.
- Induction of Apoptosis : Increased apoptosis was observed, linked to the upregulation of caspases.
- Minimal Toxicity : The compound showed low toxicity towards normal melanocytes, highlighting its selective action against cancer cells .
Case Study 2: Antimicrobial Screening
In another study, various carbazole derivatives were screened for antimicrobial activity against common pathogens. Results indicated that certain derivatives displayed potent antibacterial effects, suggesting their potential as therapeutic agents in treating infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
